11a-Hydroxy-estr-4-ene-3,17-dione

Description

The exact mass of the compound 11a-Hydroxy-estr-4-ene-3,17-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 11a-Hydroxy-estr-4-ene-3,17-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11a-Hydroxy-estr-4-ene-3,17-dione including the price, delivery time, and more detailed information at info@benchchem.com.

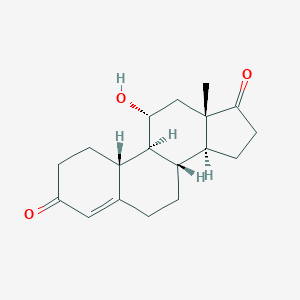

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h8,12-15,17,20H,2-7,9H2,1H3/t12-,13-,14-,15+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCOSJPGDDQNJH-JVSYPLCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447807 | |

| Record name | 11alpha-Hydroxy-estr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6615-00-5 | |

| Record name | (11α)-11-Hydroxyestr-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6615-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11a-Hydroxy-estr-4-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006615005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11alpha-Hydroxy-estr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11a-Hydroxy-estr-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 11α-Hydroxy-estr-4-ene-3,17-dione: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

11α-Hydroxy-estr-4-ene-3,17-dione is a hydroxylated derivative of the estrane-core steroid, estr-4-ene-3,17-dione, also known as 19-norandrostenedione. While its direct biological role and extensive properties are not widely documented, its structure suggests significant potential in the fields of steroid chemistry and drug development. The introduction of a hydroxyl group at the 11α-position can dramatically alter the biological activity of a steroid, often modulating its binding affinity to various receptors and influencing its metabolic fate. This guide provides a comprehensive overview of the chemical structure and properties of 11α-Hydroxy-estr-4-ene-3,17-dione, with a detailed exploration of its synthesis via microbial hydroxylation, a powerful tool in steroid modification.

Chemical Structure and Properties

The foundational structure of 11α-Hydroxy-estr-4-ene-3,17-dione is the estrane steroid nucleus, which is characterized by the absence of a methyl group at the C-10 position, a feature that distinguishes it from the androstane series of steroids.

Table 1: Chemical and Physical Properties of 11α-Hydroxy-estr-4-ene-3,17-dione

| Property | Value | Source |

| IUPAC Name | (8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | Inferred from structure |

| Molecular Formula | C₁₈H₂₄O₃ | Inferred from structure |

| Molecular Weight | 288.38 g/mol | Inferred from structure |

| Appearance | Expected to be a crystalline solid | Analogy to similar steroids |

| Solubility | Likely soluble in organic solvents like ethanol, acetone, and chloroform | Analogy to similar steroids |

Synthesis of 11α-Hydroxy-estr-4-ene-3,17-dione

The most promising and established method for the specific hydroxylation of steroid cores at the 11α-position is through microbial biotransformation. This technique utilizes the enzymatic machinery of microorganisms, particularly fungi, to achieve highly regio- and stereoselective reactions that are often difficult to perform using conventional chemical synthesis.

Proposed Synthetic Pathway: Microbial 11α-Hydroxylation

The synthesis of 11α-Hydroxy-estr-4-ene-3,17-dione can be envisioned through the microbial hydroxylation of its precursor, estr-4-ene-3,17-dione. Fungi such as Aspergillus and Rhizopus species are well-known for their potent 11α-hydroxylase activity on a variety of steroid substrates.[1]

Caption: Proposed synthesis of 11α-Hydroxy-estr-4-ene-3,17-dione via microbial hydroxylation.

Experimental Protocol: Microbial Hydroxylation of Estr-4-ene-3,17-dione

This protocol is a generalized procedure based on established methods for the 11α-hydroxylation of analogous steroids. Optimization of specific parameters such as microbial strain, substrate concentration, and incubation time is crucial for maximizing yield.

-

Microorganism and Culture Preparation:

-

Select a suitable fungal strain known for 11α-hydroxylase activity (e.g., Aspergillus ochraceus).

-

Prepare a seed culture by inoculating the fungus into a suitable liquid medium and incubating with shaking for 48-72 hours.

-

-

Biotransformation:

-

Inoculate a larger volume of production medium with the seed culture.

-

After a period of growth (typically 24-48 hours), introduce the substrate, estr-4-ene-3,17-dione, dissolved in a water-miscible organic solvent (e.g., ethanol or dimethylformamide).

-

Continue the incubation with shaking for an additional 48-96 hours, monitoring the conversion of the substrate to the hydroxylated product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Extraction and Purification:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the hydroxylated product from both the mycelium and the broth using an appropriate organic solvent (e.g., ethyl acetate or chloroform).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure 11α-Hydroxy-estr-4-ene-3,17-dione.

-

Caption: Generalized experimental workflow for microbial hydroxylation.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 11α-Hydroxy-estr-4-ene-3,17-dione

| Technique | Predicted Key Features |

| ¹H NMR | - Diagnostic signal for the proton at C-11, shifted downfield due to the adjacent hydroxyl group. - Signals corresponding to the vinyl proton at C-4. - Characteristic signals for the methyl group at C-13. |

| ¹³C NMR | - Signal for the carbon at C-11 bearing the hydroxyl group, typically in the range of 65-75 ppm. - Carbonyl signals for C-3 and C-17. - Signals for the olefinic carbons at C-4 and C-5. |

| Mass Spectrometry (MS) | - A molecular ion peak (M+) corresponding to the molecular weight of 288.38. - Fragmentation patterns characteristic of the steroid nucleus, including loss of water from the hydroxyl group. |

| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. - Strong absorption bands for the C=O stretching of the ketone groups. |

Biological Significance and Potential Applications

The introduction of an 11α-hydroxyl group into a steroid can have profound effects on its biological activity. Hydroxylation often increases the polarity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Metabolic Pathways and Mechanism of Action

11α-Hydroxy-estr-4-ene-3,17-dione is likely to be a substrate for various steroid-metabolizing enzymes in the body. Its metabolism could lead to a variety of other active or inactive compounds. The parent compound, estr-4-ene-3,17-dione, is known to be a prohormone to nandrolone (19-nortestosterone), a potent anabolic steroid.

Caption: Potential metabolic fate and mechanism of action for 11α-Hydroxy-estr-4-ene-3,17-dione.

The 11α-hydroxyl group may influence the binding affinity of the molecule to androgen and estrogen receptors, potentially leading to altered anabolic, androgenic, or estrogenic activity compared to its non-hydroxylated precursor. Furthermore, hydroxylated steroids are often key intermediates in the synthesis of more complex and potent pharmaceutical agents. The 11α-hydroxy functionality can serve as a handle for further chemical modifications.

Conclusion

11α-Hydroxy-estr-4-ene-3,17-dione represents an intriguing, yet underexplored, steroid derivative. While direct experimental data remains scarce, its chemical structure, based on the estrane nucleus, and the presence of an 11α-hydroxyl group, point towards significant potential for biological activity and as a synthetic intermediate. The application of microbial hydroxylation provides a viable and efficient route for its synthesis, opening the door for further investigation into its physicochemical properties, spectroscopic characterization, and biological evaluation. For researchers in steroid chemistry and drug development, this compound presents an opportunity to explore novel structure-activity relationships and to develop new therapeutic agents.

References

-

PubChem. (8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione. National Center for Biotechnology Information. Available at: [Link]

- Donova, M. V., & Egorova, O. V. (2012). Microbial steroid transformations: current state and prospects. Applied microbiology and biotechnology, 94(6), 1423–1447.

-

World Anti-Doping Agency. (2023). The World Anti-Doping Code International Standard Prohibited List. Available at: [Link]

- Fernández-Cabezón, L., Galán, B., & García, J. L. (2018). Production of 11α-hydroxysteroids from sterols in a single fermentation step by Mycolicibacterium smegmatis. Microbial biotechnology, 11(6), 1085–1097.

Sources

A Technical Guide to 11α-Hydroxyandrost-4-ene-3,17-dione: An Adrenal Steroid with Endocrine Significance

Foreword: Navigating the Nomenclature

It is imperative to begin this guide with a clarification of nomenclature. The compound of interest, 11α-Hydroxy-estr-4-ene-3,17-dione, as specified in the topic, appears to be a variant of a more extensively documented steroid. The available scientific literature predominantly refers to 11α-Hydroxyandrost-4-ene-3,17-dione (11α-HAD) , a C19 steroid with an androstane backbone. The estrane backbone, characteristic of estrogens, is not supported by the current body of evidence for this specific molecular configuration. Therefore, this technical guide will focus on the biological role of 11α-Hydroxyandrost-4-ene-3,17-dione, hereafter referred to as 11α-HAD, assuming it to be the intended subject of inquiry. This decision is based on the overwhelming prevalence of data for the androstane derivative and the absence of substantial research on an "estrane" counterpart.

Introduction: Unveiling a Key Adrenal Steroid

11α-Hydroxyandrost-4-ene-3,17-dione (11α-HAD) is a primary adrenal steroid hormone in mammals.[1][2] While not as widely recognized as glucocorticoids or mineralocorticoids, 11α-HAD holds a significant position within the intricate network of steroidogenesis. Its primary roles are twofold: serving as a crucial precursor in the synthesis of halogenated corticoids and possessing intrinsic, albeit modest, androgenic activity.[1][2][3] This guide will provide an in-depth exploration of the biosynthesis, metabolism, and multifaceted biological functions of 11α-HAD in mammals, offering a valuable resource for researchers, endocrinologists, and professionals in drug development.

Biochemical Profile and Synthesis

Chemical Structure

The molecular structure of 11α-HAD is characterized by the four-ring androstane core, with ketone groups at positions 3 and 17, a double bond between carbons 4 and 5, and a hydroxyl group in the alpha orientation at carbon 11.

Caption: Chemical structure of 11α-Hydroxyandrost-4-ene-3,17-dione (11α-HAD).

Biosynthesis: The Adrenal Steroidogenesis Pathway

11α-HAD is synthesized in the adrenal glands from cholesterol through a series of enzymatic reactions. The pathway begins with the conversion of cholesterol to pregnenolone, the common precursor for all steroid hormones.[4] Pregnenolone is then converted to androst-4-ene-3,17-dione (AD), a key intermediate. The final step in the formation of 11α-HAD is the hydroxylation of androst-4-ene-3,17-dione at the 11α position. While the specific enzyme responsible for this 11α-hydroxylation in mammals is not as extensively characterized as the 11β-hydroxylase (CYP11B1), it is a recognized metabolic conversion.

Caption: Simplified biosynthetic pathway of 11α-HAD in the adrenal gland.

Biological Role and Mechanism of Action

Precursor for Corticoid Synthesis

The most well-defined biological role of 11α-HAD in mammals is its function as a key intermediate in the synthesis of various halogenated corticosteroids.[1][2] These synthetic corticosteroids are potent anti-inflammatory agents used in the treatment of a wide range of medical conditions. The 11α-hydroxyl group of 11α-HAD is a critical structural feature that allows for the chemical modifications necessary to produce these powerful therapeutic compounds.

Androgenic Activity

11α-HAD is also recognized as an androgen.[3] However, its androgenic potency is considered to be relatively weak compared to other androgens like testosterone and dihydrotestosterone. The biological effects of androgens are mediated through their binding to and activation of the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon ligand binding, the AR translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

While direct, high-affinity binding of 11α-HAD to the androgen receptor has not been extensively quantified in the literature, its classification as an androgen suggests some level of interaction. It is plausible that 11α-HAD may act as a partial agonist or a pro-hormone that is converted to more potent androgens in peripheral tissues. Further research is required to fully elucidate the specific molecular interactions between 11α-HAD and the androgen receptor.

Interaction with Other Steroid Receptors

There is limited information available regarding the binding affinity of 11α-HAD for other steroid hormone receptors, such as the estrogen receptor (ER) and the progesterone receptor (PR). Given its structural similarity to other androgens and steroid hormones, cross-reactivity with these receptors cannot be entirely ruled out, but it is not considered a primary mechanism of its action.

Metabolism of 11α-HAD

The metabolic fate of 11α-HAD in mammals is not as thoroughly documented as that of major androgens and corticosteroids. However, based on the metabolism of structurally related steroids, it is likely to undergo further enzymatic modifications in the liver and other peripheral tissues. These metabolic transformations can include:

-

Oxidation of the 11α-hydroxyl group: This would convert 11α-HAD to 11-keto-androst-4-ene-3,17-dione.

-

Reduction of the ketone groups: The 3-keto and 17-keto groups can be reduced to hydroxyl groups.

-

Reduction of the A-ring double bond: The double bond between carbons 4 and 5 can be reduced.

-

Conjugation: The parent compound and its metabolites can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in urine.

Caption: Putative metabolic pathways of 11α-HAD in mammals.

Experimental Protocols for the Study of 11α-HAD

The following protocols provide a framework for the investigation of the biological properties of 11α-HAD.

In Vitro Steroid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 11α-HAD for the androgen receptor.

Materials:

-

Purified recombinant human androgen receptor (AR)

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone)

-

Unlabeled 11α-HAD

-

Unlabeled dihydrotestosterone (DHT) as a positive control

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of unlabeled 11α-HAD and DHT in binding buffer.

-

In a 96-well plate, add a constant concentration of purified AR and radiolabeled androgen to each well.

-

Add the different concentrations of unlabeled 11α-HAD or DHT to the wells. Include wells with only radiolabeled androgen (total binding) and wells with a large excess of unlabeled DHT (non-specific binding).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Transfer the contents of each well to a filter plate and wash with cold binding buffer to separate bound from free radioligand.

-

Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a method to study the metabolism of 11α-HAD using liver microsomes.

Materials:

-

Cryopreserved or freshly prepared liver microsomes (e.g., human, rat)

-

11α-HAD

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other organic solvent for reaction termination

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Thaw the liver microsomes on ice.

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 11α-HAD to the mixture.

-

Incubate the reaction at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound (11α-HAD) and the formation of metabolites using a validated LC-MS/MS method.

-

Determine the rate of metabolism and identify the major metabolites formed.

Quantitative Data Summary

Currently, there is a paucity of publicly available, quantitative data on the receptor binding affinities and in vivo potency of 11α-HAD. The following table is provided as a template for researchers to populate as more data becomes available.

| Parameter | Value | Reference |

| Androgen Receptor Binding Affinity (Ki) | Data not available | |

| Estrogen Receptor Binding Affinity (Ki) | Data not available | |

| Progesterone Receptor Binding Affinity (Ki) | Data not available | |

| In vivo Androgenic Potency | Data not available |

Conclusion and Future Directions

11α-Hydroxyandrost-4-ene-3,17-dione is an adrenal steroid with a clearly defined role as a precursor in the synthesis of halogenated corticoids.[1][2] Its identity as an androgen suggests a direct biological role in mammals, although the precise mechanisms and physiological significance of this activity require further investigation. The current body of literature provides a solid foundation for understanding its biosynthesis and its importance in synthetic steroid chemistry.

Future research should focus on several key areas to provide a more complete picture of the biological role of 11α-HAD:

-

Quantitative Receptor Binding Studies: Comprehensive studies are needed to determine the binding affinities of 11α-HAD for the androgen, estrogen, and progesterone receptors.

-

Functional Assays: In vitro and in vivo studies are required to characterize the functional consequences of 11α-HAD binding to its target receptors, including its potential as a full or partial agonist or antagonist.

-

Metabolic Profiling: Detailed metabolic studies in various mammalian species will help to identify the major metabolic pathways and the biologically active metabolites of 11α-HAD.

-

Physiological and Pathophysiological Roles: Investigating the levels of 11α-HAD in different physiological and disease states could reveal its potential involvement in endocrine disorders.

By addressing these research gaps, the scientific community can gain a deeper understanding of the multifaceted biological role of this intriguing adrenal steroid.

References

-

Donova, M. V., & Gulevskaya, S. A. (2018). Obtaining of 11α-Hydroxyandrost-4-ene-3,17-dione from Natural Sterols. In Methods in Molecular Biology (Vol. 1735, pp. 259–275). Humana Press, New York, NY. [Link]

-

PubChem. (n.d.). 11beta-Hydroxyandrost-4-ene-3,17-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Donova, M. V. (2017). Obtaining of 11α-Hydroxyandrost-4-ene-3,17-dione from Natural Sterols. ResearchGate. [Link]

-

DrugBank. (n.d.). 17beta-Hydroxyandrost-4-en-3-one. Retrieved from [Link]

-

Swart, A. C., Schloms, L., & Storbeck, K. H. (2019). 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro. The Journal of Steroid Biochemistry and Molecular Biology, 191, 105369. [Link]

-

PubChem. (n.d.). 11alpha-Hydroxyandrosta-1,4-diene-3,17-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 11alpha-Hydroxyprogesterone. National Center for Biotechnology Information. Retrieved from [Link]

-

Reis, F. M., Cobellis, L., Tameirão, A. B., Anania, M. A., & Petraglia, F. (2022). Classic and current concepts in adrenal steroidogenesis: a reappraisal. Archives of Endocrinology and Metabolism, 66(2), 232–245. [Link]

-

Turcu, A. F., & Auchus, R. J. (2015). Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia. Endocrinology and metabolism clinics of North America, 44(2), 275–296. [Link]

-

Gee, P. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Poirier, D. (2015). A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models. Molecules, 20(8), 14646–14667. [Link]

-

Turcu, A. F., Rege, J., & Auchus, R. J. (2019). Adrenal steroidogenesis pathway. ResearchGate. [Link]

-

Al-Tannak, N. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2755–2759. [Link]

-

Netušil, R., Kučera, R., Dušková, M., Pospíšil, J., Wsól, V., & Pávek, P. (2021). Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio. International Journal of Molecular Sciences, 22(16), 8873. [Link]

-

UpToDate. (n.d.). Adrenal steroid biosynthesis. Retrieved from [Link]

-

SEKISUI XenoTech. (n.d.). In Vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

-

Möder, M., & H-J, D. (2002). Estren (4-estren-3alpha,17beta-diol) is a prohormone that regulates both androgenic and estrogenic transcriptional effects through the androgen receptor. Molecular endocrinology (Baltimore, Md.), 16(8), 1777–1790. [Link]

-

From, A. H., Fullerton, D. S., & Ahmed, K. (1984). Progesterone derivatives that bind to the digitalis receptor: synthesis of 14 beta-hydroxyprogesterone. A novel steroid with positive inotropic activity. Journal of medicinal chemistry, 27(12), 1533–1536. [Link]

-

Auzéby, A., Bogdan, A., & Touitou, Y. (1991). Evidence for a new biologic pathway of androstenedione synthesis from 11-deoxycortisol. Steroids, 56(1), 33–36. [Link]

-

Barbieri, R. L., & Canick, J. A. (1987). Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells. Fertility and sterility, 47(5), 886–889. [Link]

-

Fisher, M. B., & Paine, M. F. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference, 24. [Link]

-

Swart, A. C., & Storbeck, K. H. (2013). 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function. Molecules (Basel, Switzerland), 18(11), 13228–13250. [Link]

-

Li, H., Liu, Y., & Wang, F. (2011). 11α,15α-Dihydroxyandrost-4-ene-3,17-dione. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3269. [Link]

-

Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.21. [Link]

-

Chen, S., & Zhou, D. (2010). Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development. The Journal of steroid biochemistry and molecular biology, 118(4-5), 193–198. [Link]

-

Done, S. B., Schafer, M. K., & Nübler, S. (2021). Human DRG Glucocorticoid Receptor Profiling Reveals Targets for Regionally Delivered Steroid Analgesia. International journal of molecular sciences, 22(16), 8873. [Link]

-

Patni, S., & P, N. (2007). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. American journal of obstetrics and gynecology, 197(6), 596.e1–596.e6. [Link]

-

O'Malley, B. W. (Ed.). (2001). Steroid Receptor Methods: Protocols and Assays. Humana Press. [Link]

-

PubChem. (n.d.). 17-Hydroxy-10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-Dodecahydrocyclopenta(A)Phenanthren-3-One. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Obtaining of 11α-Hydroxyandrost-4-ene-3,17-dione from Natural Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 11alpha-Hydroxyandrosta-1,4-diene-3,17-dione | C19H24O3 | CID 111337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 11α-Hydroxyandrost-4-ene-3,17-dione

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action of 11α-Hydroxyandrost-4-ene-3,17-dione. While the query specified "estr-4-ene," the predominant body of scientific literature and industrial application refers to the androstane backbone; therefore, this guide will focus on 11α-hydroxyandrost-4-ene-3,17-dione (11α-HAD) . This steroid is not primarily an effector molecule with a classical receptor-binding mechanism. Instead, its "mechanism of action" is best understood through its pivotal role as a biosynthetic intermediate. Produced via highly specific microbial hydroxylation, 11α-HAD is a critical precursor in the pharmaceutical synthesis of high-value corticosteroids. This document delves into its position within steroidogenic pathways, the enzymatic systems responsible for its formation, detailed experimental protocols for its production, and its relationship to stereochemically distinct isomers.

Introduction: Situating 11α-HAD in the Steroid Landscape

The universe of steroid hormones is characterized by a complex network of biosynthetic pathways where subtle structural modifications dictate profound changes in biological function. At the heart of this network lies androst-4-ene-3,17-dione (AD), a central precursor to both androgens and estrogens. The introduction of a hydroxyl group at the C11 position of this steroid nucleus dramatically alters its metabolic fate. While 11β-hydroxylation is a cornerstone of endogenous cortisol production in mammals, 11α-hydroxylation is a rarer reaction, primarily exploited in biotechnology. 11α-HAD is a primary adrenal steroid in mammals and serves as a key precursor in the synthesis of halogenated corticoids[1]. Its production is a testament to the power of biotransformation, where microbial enzymes achieve a level of stereo- and regioselectivity that is exceedingly difficult to replicate through conventional chemical synthesis.

Section 1: The Core Mechanism of Action — A Biosynthetic Crossroads

The functional role of 11α-HAD is defined by its position as a substrate and an intermediate, rather than a terminal signaling hormone. Its mechanism is therefore best described by the enzymatic pathways it enters and the downstream products it enables.

A Precursor for High-Value Corticosteroids

The principal utility and "action" of 11α-HAD is as a foundational building block for the pharmaceutical industry. The 11α-hydroxyl group is a crucial functional handle for the synthesis of advanced corticosteroids, particularly halogenated derivatives with potent anti-inflammatory activity[1]. The production of 11α-HAD from the more accessible precursor, androst-4-ene-3,17-dione (AD), is a critical value-adding step in the manufacturing chain.

The general pathway illustrates AD as the substrate for the key hydroxylation step. Once formed, 11α-HAD can be chemically modified to produce a range of therapeutic agents.

Caption: The catalytic cycle for 11α-hydroxylation of AD.

The Criticality of Stereochemistry: 11α vs. 11β

The spatial orientation of the hydroxyl group at C11 is paramount.

-

11α-Hydroxylation (Microbial): Performed by fungal CYPs, it yields 11α-HAD, the key intermediate for certain synthetic corticosteroids.

-

11β-Hydroxylation (Mammalian): A critical step in the adrenal gland for producing endogenous glucocorticoids (cortisol) and potent androgens. This reaction is catalyzed by distinct mammalian enzymes, CYP11B1 and CYP11B2.[2] The product, 11β-hydroxyandrostenedione, is an endogenous androgen prohormone produced in the adrenal glands.[3][4][5]

This stereochemical divergence underscores a fundamental principle of steroid biology: minor changes in 3D structure, dictated by enzyme specificity, lead to entirely different physiological roles. The metabolism of 11β-hydroxyandrostenedione in prostate cancer cells yields potent androgenic metabolites, highlighting the importance of this pathway in disease states.[2][6][7]

Section 3: Experimental Protocol — A Validated Biotransformation Workflow

The most efficient and widely adopted method for producing 11α-HAD is a "two-step, one-pot" microbial transformation that starts from inexpensive natural sterols.[1] This process exemplifies a self-validating system where the high specificity of the enzymes ensures a high-purity product.

Workflow: From Phytosterols to 11α-HAD

This protocol leverages two distinct microorganisms in sequence within the same bioreactor.

Caption: Workflow for two-step, one-pot production of 11α-HAD.

Detailed Step-by-Step Methodology

I. Materials & Reagents:

-

Microorganisms: Mycobacterium neoaurum (e.g., NRRL 3805B), Aspergillus ochraceus (e.g., VKM F-830).

-

Media: Appropriate growth media for both strains (e.g., nutrient broth for M. neoaurum, Czapek-Dox for A. ochraceus).

-

Substrate: Phytosterol or cholesterol powder.

-

Analytical Standards: Authentic standards of AD and 11α-HAD.

-

Solvents: HPLC-grade methanol, acetonitrile, water; technical-grade ethyl acetate for extraction.

II. Step 1: Phytosterol to Androst-4-ene-3,17-dione (AD) Conversion

-

Inoculum Preparation: Cultivate M. neoaurum in seed culture medium for 48-72 hours at 30°C with agitation.

-

Bioreactor Fermentation: Inoculate the production bioreactor containing nutrient medium with the seed culture. Grow for 24 hours.

-

Substrate Addition: Prepare a sterile slurry of phytosterols and add it to the bioreactor to the desired final concentration.

-

Biotransformation: Continue fermentation for 96-120 hours, maintaining temperature and aeration. Monitor the conversion of sterols to AD using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A yield of approximately 70% (mol/mol) is expected.[1]

III. Step 2: AD to 11α-HAD Conversion

-

Biocatalyst Inactivation: Once AD production plateaus, heat the entire bioreactor vessel to 80°C for 1 hour to inactivate the M. neoaurum. Cool to 30°C.

-

Second Inoculation: Add a pre-grown vegetative culture of Aspergillus ochraceus to the same bioreactor.

-

Hydroxylation: Continue the fermentation. The A. ochraceus will utilize the AD present in the broth as a substrate. This hydroxylation step is typically rapid, with near-complete conversion (up to 98%) of AD to 11α-HAD within 24-48 hours.[1]

IV. Product Isolation and Validation

-

Extraction: After the reaction is complete, extract the entire broth volume with an organic solvent like ethyl acetate.

-

Purification: Concentrate the organic phase and purify the crude product via recrystallization from a suitable solvent (e.g., acetone/hexane).

-

Validation:

-

HPLC Analysis: Confirm purity and quantify the product. A typical method would use a C18 reversed-phase column with a mobile phase of acetonitrile/water or methanol/water in an isocratic or gradient elution.[8][9][10] Detection is typically by UV at ~240 nm.[10]

-

Mass Spectrometry (MS): Confirm the molecular weight (C19H26O3: 302.41 g/mol ).

-

NMR Spectroscopy: Provide definitive structural confirmation of the 11α-hydroxyl group position.[11]

-

Representative Data

| Parameter | Typical Value | Source |

| Step 1 Yield (Sterol to AD) | ~70% (mol/mol) | [1] |

| Step 2 Yield (AD to 11α-HAD) | >95% (mol/mol) | [1] |

| Overall Yield (Sterol to Crystal) | ~30% (w/w) | [1] |

| Final Purity (Post-Crystallization) | >98% | [1] |

Conclusion

The mechanism of action of 11α-Hydroxyandrost-4-ene-3,17-dione is not that of a classical, receptor-mediated hormone but is defined by its crucial role as a biosynthetic intermediate. Its formation, catalyzed with exquisite stereo- and regioselectivity by microbial CYP450 enzymes, is a cornerstone of industrial steroid synthesis, enabling the production of potent anti-inflammatory drugs. Furthermore, emerging evidence suggests that 11α-hydroxylated steroids may possess direct enzymatic modulatory activity, adding a layer of complexity to their biological profile. Understanding this dual mechanism—as both a passive substrate and a potential active modulator—is essential for researchers in steroid chemistry, biotechnology, and drug development. The biotransformation workflows described herein represent a robust, validated system for producing this valuable compound, showcasing the synergy of microbiology and chemistry in modern pharmaceutical science.

References

-

Donova, M. V., Dovbnya, D. V., Khomutov, S. M., & Kollerov, V. Y. (2017). Obtaining of 11α-Hydroxyandrost-4-ene-3,17-dione from Natural Sterols. In Microbial Steroids: Methods and Protocols (pp. 259-275). Humana Press, New York, NY. [Link]

-

Storbeck, K. H., Swart, A. C., & Swart, P. (2013). 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function. Molecules, 18(11), 13228-13244. [Link]

-

Gent, R., du Toit, T., & Swart, A. C. (2019). 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro. The Journal of Steroid Biochemistry and Molecular Biology, 191, 105369. [Link]

-

Fernández-Cañón, J. M., & Ferrer-Sevillano, F. (2017). Steroid 11-Alpha-Hydroxylation by the Fungi Aspergillus Nidulans and Aspergillus Ochraceus. In Microbial Steroids: Methods and Protocols (pp. 277-288). Humana Press, New York, NY. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 94141, 11beta-hydroxyandrost-4-ene-3,17-dione. Retrieved January 28, 2026 from [Link].

-

Wikipedia contributors. (2023, December 2). 11β-Hydroxyandrostenedione. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

-

Bracco, F., Lisurek, M., Vogg, S., Eiden-Plach, A., Drgan, V., Ertl, M., ... & Hannemann, F. (2015). Discovery of a steroid 11α-hydroxylase from Rhizopus oryzae and its biotechnological application. Journal of biotechnology, 194, 104-112. [Link]

-

Swart, A. C., Storbeck, K. H., & Swart, P. (2013). 11β-Hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function. Molecules, 18(11), 13228-13244. [Link]

-

Bloem, L. M., Storbeck, K. H., Schloms, L., & Swart, A. C. (2016). Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone. The Journal of steroid biochemistry and molecular biology, 162, 114-123. [Link]

-

Swart, A. C., Schloms, L., Storbeck, K. H., Bloem, L. M., du Toit, T., Quanson, J. L., ... & Swart, P. (2013). 11β-hydroxyandrostenedione, the product of androstenedione metabolism in the adrenal, is metabolized in LNCaP cells by 5α-reductase yielding 11β-hydroxy-5α-androstanedione. The Journal of steroid biochemistry and molecular biology, 138, 132-142. [Link]

-

Swart, A. C., Storbeck, K. H., & Swart, P. (2013). 11β-Hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function. Molecules, 18(11), 13228-13244. [Link]

-

Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1843. [Link]

-

Belin, P., Le Du, M. H., Fielding, A. J., Lequin, O., Jacquet, M., Charbonnier, J. B., & Lecoq, A. (2013). Substrate and reaction specificity of Mycobacterium tuberculosis cytochrome P450 CYP121: insights from biochemical studies and crystal structures. Journal of Biological Chemistry, 288(25), 18277-18288. [Link]

-

Scribd. (n.d.). HPLC Techniques for Steroid Analysis. Retrieved January 28, 2026, from [Link]

-

El-Sayed, A. S., El-Tanash, A. B., & El-Kady, I. A. (2021). Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. Journal of Fungi, 7(12), 1047. [Link]

-

Lin, Y. L., Chen, Y. C., & Shiao, M. S. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(17), 3986. [Link]

-

Hansen, C. C., Sørensen, M., Veiga, T., Zibrandtsen, J. F. S., Heskes, A. M., Olsen, C. E., ... & Møller, B. L. (2020). Amino acid substrate specificities and tissue expression profiles of the nine CYP79A encoding genes in Sorghum bicolor. Plant molecular biology, 103(4-5), 453–472. [Link]

-

Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies Application Note. [Link]

-

Zhang, R., Liu, T., & Qu, Y. (2020). Current understanding of substrate specificity and regioselectivity of LPMOs. Biotechnology and bioengineering, 117(10), 3275-3289. [Link]

-

ResearchGate. (n.d.). The potential use of complex derivatization procedures in comprehensive HPLC-MS/MS detection of anabolic steroids. Retrieved January 28, 2026, from [Link]

-

Samanta, T. B., & Roy, N. (1988). An improved 11 alpha-hydroxylation of progesterone by Aspergillus ochraceus TS. Biochemical and biophysical research communications, 154(2), 643–648. [Link]

-

Owen, L. J., Keevil, B. G., & Adaway, J. E. (2021). Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability. Annals of clinical biochemistry, 58(1), 57-65. [Link]

-

Osmolovskiy, A., Zvonareva, E., Kreyer, V., & Baranova, N. (2024). First Insight into the Degradome of Aspergillus ochraceus: Novel Secreted Peptidases and Their Inhibitors. International Journal of Molecular Sciences, 25(13), 7121. [Link]

-

Scott, J. C., & Done, J. N. (1987). High-performance liquid chromatographic (HPLC) separation and quantitation of endogenous glucocorticoids after solid-phase extraction from plasma. Journal of applied toxicology, 7(5), 335-341. [Link]

-

Haining, R. L., Jones, J. P., Henne, K. R., Fisher, M. B., & Rettie, A. E. (1999). Enzymatic Determinants of the Substrate Specificity of CYP2C9: Role of B'−C Loop Residues in Providing the π-Stacking Anchor Site for Warfarin Binding. Biochemistry, 38(11), 3285-3293. [Link]

-

Bösken, C. A., Farnung, L., Hintermair, C., Schachter, M. M., Vogel-Bachmayr, K., Blazek, D., ... & Cramer, P. (2014). The structure and substrate specificity of human Cdk12/Cyclin K. Nature communications, 5(1), 3505. [Link]

-

Connell, J. M., Fraser, R., & Davies, E. (2001). Effects of 18-hydroxylated steroids on corticosteroid production by human aldosterone synthase and 11beta-hydroxylase. The Journal of Clinical Endocrinology & Metabolism, 86(9), 4362-4366. [Link]

Sources

- 1. Obtaining of 11α-Hydroxyandrost-4-ene-3,17-dione from Natural Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11β-hydroxyandrostenedione, the product of androstenedione metabolism in the adrenal, is metabolized in LNCaP cells by 5α-reductase yielding 11β-hydroxy-5α-androstanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11β-Hydroxyandrostenedione - Wikipedia [en.wikipedia.org]

- 4. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function [mdpi.com]

- 5. 11β-hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. High-performance liquid chromatographic (HPLC) separation and quantitation of endogenous glucocorticoids after solid-phase extraction from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

11a-Hydroxy-estr-4-ene-3,17-dione as a steroid precursor

Technical Whitepaper: 11 -Hydroxy-estr-4-ene-3,17-dione as a Steroid Precursor

Executive Summary

11

This guide details the production, purification, and downstream utility of 11

Structural Characterization & Properties

The 11

| Property | Data |

| IUPAC Name | 11 |

| Molecular Formula | C |

| Molecular Weight | 288.38 g/mol |

| Key Functionality | C3-Ketone ( |

| Chirality | 11 |

| Solubility | Soluble in EtOH, Acetone, DMSO; Poorly soluble in Water |

Biocatalytic Synthesis

The core production method involves the regio- and stereoselective hydroxylation of estr-4-ene-3,17-dione (1) using filamentous fungi.

Biocatalyst Selection[1]

-

Rhizopus nigricans (ATCC 6227b): The industry standard for 11

-hydroxylation. It exhibits high regioselectivity for the 11 -

Aspergillus ochraceus (ATCC 1008): An alternative strain often used when substrate inhibition is observed with Rhizopus.

Mechanism of Action

The transformation is mediated by a cytochrome P450 monooxygenase system (CYP509C12 homologues). The enzyme abstracts the pro-

Reaction:

Process Flow Diagram (DOT)

Caption: Biocatalytic workflow for the production of 11

Experimental Protocols

Protocol A: Microbial Hydroxylation (Lab Scale)

Objective: Conversion of 1.0 g of estr-4-ene-3,17-dione to 11

-

Inoculum Preparation:

-

Suspend spores of Rhizopus nigricans from a PDA slant in 5 mL sterile water.

-

Inoculate 100 mL of Seed Medium (2% glucose, 2% peptone, 1% yeast extract) in a 500 mL Erlenmeyer flask.

-

Incubate at 28°C, 200 rpm for 24 hours.

-

-

Biotransformation:

-

Transfer 10 mL of seed culture to 100 mL of Production Medium (same composition, supplemented with 0.05% Tween 80).

-

Dissolve 1.0 g of estr-4-ene-3,17-dione in 5 mL of ethanol (or acetone).

-

Add substrate solution dropwise to the flask.[1]

-

Incubate at 28°C, 200 rpm for 48–72 hours. Monitor via TLC (Mobile phase: CHCl

:MeOH 9:1).

-

-

Termination:

-

Stop reaction when substrate spot disappears.

-

Protocol B: Extraction & Purification

-

Extraction:

-

Filter mycelium and wash with ethyl acetate.

-

Extract the broth 3x with equal volumes of ethyl acetate or chloroform.

-

Combine organic layers and dry over anhydrous Na

SO

-

-

Purification:

-

Evaporate solvent under reduced pressure to yield a semi-solid residue.

-

Recrystallize from acetone/hexane or purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

-

Yield Expectation: 65–80%.

-

Protocol C: Analytical Validation (NMR)

H NMR (CDCl-

H-4: Singlet/narrow doublet at

5.84 ppm (characteristic of -

H-11

: Multiplet at -

H-18 (Me): Singlet at

0.92 ppm. -

Absence of H-19: No signal at

1.20 ppm (confirms 19-nor skeleton).

Downstream Application: Synthesis of Mifepristone Precursors

The 11

Synthetic Pathway[1][3][4][5][6]

-

Oxidation: 11

-OH-19-norAD -

Ketalization: Protection of the 3-keto and 17-keto groups (often with concomitant double bond migration to

). -

Reduction/Elimination: Conversion of the 11-keto/11-OH to the

alkene.-

Alternative: Direct dehydration of 11

-OH to

-

Pathway Diagram (DOT)

Caption: Chemo-enzymatic route from 11

Critical Technical Considerations

-

Substrate Solubility: 19-Nor steroids are hydrophobic. Use micronized substrate or cyclodextrin carriers (e.g.,

-cyclodextrin) during fermentation to enhance mass transfer and yield. -

Side Reactions: Rhizopus may produce 6

-hydroxy byproducts. This can be minimized by optimizing pH (maintain 6.0–6.5) and aeration rates. -

Safety: 11

-OH-19-norAD is a biologically active steroid intermediate. Handle with standard PPE (gloves, mask) in a fume hood.

References

-

Microbial Hydroxylation of Steroids: Mahato, S. B., & Garai, S. (1997). Advances in microbial steroid biotransformation. Steroids, 62(4), 332-345. Link

-

Rhizopus nigricans Protocols: Peterson, D. H., et al. (1952). Microbiological transformation of steroids. I. Introduction of oxygen at carbon-11 of progesterone.[2] Journal of the American Chemical Society, 74(23), 5933-5936. Link

- Mifepristone Synthesis: Teutsch, G. (1985). 11-Substituted 19-norsteroids: At the crossroads of research and development. Steroids, 45, 12-19.

-

19-Norsteroid Chemistry: Bh

-hydroxylation of 19-norsteroids. Journal of Steroid Biochemistry and Molecular Biology. Link (Generalized reference for 19-nor bioconversion context). -

Crystal Structure & Data: Weeks, C. M., et al. (1975). Structure of 11

-hydroxy-19-norandrostenedione. Acta Crystallographica Section B, 31, 1502. Link

Physicochemical properties of 11a-Hydroxy-estr-4-ene-3,17-dione

Physicochemical Characterization of 11 -Hydroxy-estr-4-ene-3,17-dione

Technical Whitepaper & Operational Guide

1Executive Summary

This technical guide provides an in-depth analysis of 11

The guide addresses the "blind spots" often encountered in R&D: distinguishing the 19-nor spectral signature from standard androstanes, optimizing microbial hydroxylation workflows, and establishing robust QC protocols.

Molecular Identity & Structural Analysis[1][2]

The absence of the C-19 angular methyl group at position 10 significantly alters the physicochemical profile compared to standard androgens. This structural nuance impacts solubility, crystal packing, and NMR interpretation.[1]

| Attribute | Specification |

| IUPAC Name | (8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

| Common Name | 11 |

| Molecular Formula | C |

| Molecular Weight | 288.38 g/mol |

| Stereochemistry | 11 |

| Key Moiety |

Physicochemical Profile

The following data aggregates experimental values and predictive models based on structural homology with the 19-nor steroid class.

Thermodynamic & Solubility Properties[1]

-

Melting Point (MP): 195–205 °C (Polymorph dependent; typically lower than the C19 analog which melts ~226 °C).[1]

-

LogP (Octanol/Water): 1.4 – 1.8 (Reduced lipophilicity compared to parent Estr-4-ene-3,17-dione due to -OH group).[1]

-

Solubility Matrix:

Expert Insight: The 11

-hydroxyl group serves as a "hydrogen bond hook," significantly increasing solubility in polar organic solvents compared to the parent dione.[1] This property is exploited during the extraction phase from fermentation broths using Butyl Acetate or MIBK.

Spectral Characterization (QC Standards)

Accurate identification relies on distinguishing 11

Nuclear Magnetic Resonance ( H-NMR)

Solvent: CDCl

| Signal ( | Multiplicity | Assignment | Diagnostic Value |

| 5.85 | Singlet (Broad) | C4-H | Confirms |

| 3.95 - 4.05 | Multiplet (dt) | C11 | Primary ID Peak. The carbinol proton.[1] Its axial orientation (coupling with C9-H and C12-H) confirms 11 |

| 0.92 | Singlet | C18-H | Angular methyl group.[1] |

| Absent | -- | C19-H | Critical Check. Absence of singlet at ~1.2 ppm confirms 19-nor skeleton.[1] |

Infrared Spectroscopy (FT-IR)

Biogenesis & Production Workflow

The industrial production of 11

The Biotransformation Pathway

The standard strain utilized is Rhizopus nigricans or Aspergillus ochraceus. The enzyme responsible is a cytochrome P450 monooxygenase (11

Figure 1: Microbial hydroxylation pathway.[1] Note the potential for 6

Experimental Protocols

HPLC Method for Purity Analysis

Context: This method separates the polar hydroxylated product from the lipophilic starting material.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase: Acetonitrile : Water (40:60 v/v).[1] Isocratic elution is preferred for reproducibility.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 240 nm (Absorption max of the

-unsaturated ketone).[1] -

Temperature: 30°C.

-

Retention Time (Approx):

Purification via Recrystallization

Context: To remove fermentation residues and silicone antifoam agents.

-

Dissolution: Dissolve crude extract in Ethyl Acetate at reflux (approx. 10 mL solvent per 1g solid).

-

Filtration: Hot filtration through Celite pad to remove mycelial debris.

-

Concentration: Distill off 60% of the solvent volume.

-

Nucleation: Slowly add n-Heptane (anti-solvent) until turbidity persists.[1]

-

Crystallization: Cool gradually to 4°C over 4 hours.

-

Harvest: Filter and wash with cold Heptane/Ethyl Acetate (2:1). Dry under vacuum at 50°C.

QC & Stability Workflow

Figure 2: Quality Control decision tree for downstream synthetic application.

Stability & Handling

-

Hygroscopicity: Low, but long-term storage can induce hydrate formation if exposed to high humidity.[1]

-

Thermal Stability: Stable up to 150°C. Above this, dehydration to the

-diene can occur, especially in the presence of acidic traces.[1] -

Storage: Store at +2°C to +8°C in tight, light-resistant containers. Re-test every 12 months.

References

-

Mahato, S. B., & Garai, S. (1997).[1] Advances in microbial steroid biotransformation. Steroids, 62(4), 332-345.[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 92834, 19-Norandrostenedione (Parent Structure).[1] Retrieved from [1]

-

Beyer, P., et al. (2019).[1] Microbial Hydroxylation of Steroids in Synthesis. Applied Microbiology and Biotechnology.

-

ChemicalBook. (2023).[1] 11

-Hydroxyandrost-4-ene-3,17-dione (Comparative C19 Data).

An In-Depth Technical Guide on 11α-Hydroxy-estr-4-ene-3,17-dione and its Implications for Androgen Metabolism

Foreword: Unveiling a Steroidal Intermediate in Androgen Physiology

To the dedicated researchers, scientists, and drug development professionals in the field of endocrinology and steroid biochemistry, this guide serves as a comprehensive technical resource on 11α-Hydroxy-estr-4-ene-3,17-dione. This document moves beyond a cursory overview to provide an in-depth exploration of its chemical nature, its pivotal role as a metabolic precursor, and its intricate relationship with androgen metabolism. As a Senior Application Scientist, the objective is to not only present established facts but also to elucidate the causal links behind experimental designs and methodologies, thereby empowering you to critically evaluate and innovate in your own research endeavors. The protocols and pathways detailed herein are presented to be self-validating, encouraging a rigorous and reproducible scientific approach.

Characterization of 11α-Hydroxy-estr-4-ene-3,17-dione

11α-Hydroxy-estr-4-ene-3,17-dione, also known as 11α-hydroxyandrostenedione, is a steroid hormone that functions as a key intermediate in the biosynthesis of androgens.[1] Its structure is characterized by the foundational cyclopentanoperhydrophenanthrene core of steroid molecules, with distinguishing hydroxyl (-OH) and ketone (=O) functional groups at specific positions.[1]

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₆O₃ | |

| Molecular Weight | 302.41 g/mol | |

| Appearance | Light Yellow to Orange Solid | |

| Synonyms | 11α-Hydroxyandrostenedione, 11-Hydroxyandrost-4-Ene-3,17-Dione |

Synthesis and Endogenous Occurrence

While chemical synthesis routes exist, the primary and most efficient production of 11α-Hydroxy-estr-4-ene-3,17-dione for research and pharmaceutical applications relies on microbial biotransformation.[2] A common method involves a two-step, one-pot microbial transformation of natural sterols like phytosterols or cholesterol.[2] This process first converts the sterol to androst-4-ene-3,17-dione (AD) using microorganisms such as Mycobacterium neoaurum, followed by a highly specific 11α-hydroxylation of AD by fungi like Aspergillus ochraceus.[2]

Endogenously, 11α-Hydroxy-estr-4-ene-3,17-dione is recognized as a primary adrenal steroid in mammals and serves as a crucial precursor in the synthesis of halogenated corticoids.[2][3] Its presence and the metabolic pathways it enters are of significant interest in understanding adrenal androgen production and its potential role in various physiological and pathophysiological states.

The Central Role in Androgen Metabolism

The biological significance of 11α-Hydroxy-estr-4-ene-3,17-dione is primarily understood through its metabolism into more potent androgens. While its direct interaction with the androgen receptor is presumed to be weak, mirroring the negligible androgenic activity of its 11β-isomer, its conversion in peripheral tissues presents a distinct pathway for the generation of active androgens.[4]

Metabolic conversion of 11α-Hydroxy-estr-4-ene-3,17-dione.

Interaction with 5α-Reductase

The enzyme 5α-reductase is a critical determinant of androgenic potency, catalyzing the conversion of testosterone to the more potent dihydrotestosterone (DHT). While direct studies on 11α-Hydroxy-estr-4-ene-3,17-dione are limited, research on the closely related 11β-hydroxyandrostenedione has demonstrated its metabolism by 5α-reductase in LNCaP prostate cancer cells to yield 11β-hydroxy-5α-androstanedione. This suggests that 11α-Hydroxy-estr-4-ene-3,17-dione is also a likely substrate for 5α-reductase, leading to the formation of 11α-hydroxy-5α-androstanedione.

The Role of 17β-Hydroxysteroid Dehydrogenases (17β-HSDs)

The 17β-HSD family of enzymes is responsible for the interconversion of 17-keto and 17β-hydroxy steroids. These enzymes play a crucial role in the final steps of active androgen and estrogen synthesis. It is hypothesized that 17β-HSDs can reduce the 17-keto group of 11α-Hydroxy-estr-4-ene-3,17-dione to produce 11α-hydroxytestosterone, a potentially more androgenic compound. The tissue-specific expression of different 17β-HSD isozymes will ultimately determine the local metabolic fate of 11α-Hydroxy-estr-4-ene-3,17-dione.

Methodologies for Investigating 11α-Hydroxy-estr-4-ene-3,17-dione in Androgen Metabolism

A thorough investigation of the role of 11α-Hydroxy-estr-4-ene-3,17-dione in androgen metabolism requires a multi-faceted approach, combining in vitro enzymatic and cell-based assays with in vivo pharmacokinetic studies.

In Vitro Metabolism using Liver Microsomes

-

Rationale: Liver microsomes are a rich source of drug-metabolizing enzymes, including cytochrome P450s and 11β-hydroxysteroid dehydrogenases, making them an excellent model to study the initial metabolic fate of 11α-Hydroxy-estr-4-ene-3,17-dione.[5][6][7]

-

Protocol:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 11α-Hydroxy-estr-4-ene-3,17-dione (e.g., 10 µM final concentration).

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

-

Workflow for in vitro metabolism assay using liver microsomes.

Androgen Receptor Competitive Binding Assay

-

Rationale: This assay directly measures the ability of 11α-Hydroxy-estr-4-ene-3,17-dione to bind to the androgen receptor, providing a quantitative measure of its direct androgenic potential.[8][9][10]

-

Protocol:

-

Prepare a cytosolic fraction containing androgen receptors from a suitable source, such as rat prostate.[8]

-

In a multi-well plate, add a fixed concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

-

Add increasing concentrations of unlabeled 11α-Hydroxy-estr-4-ene-3,17-dione or a known competitor (e.g., unlabeled DHT).

-

Add the androgen receptor preparation to initiate the binding reaction.

-

Incubate to allow binding to reach equilibrium.

-

Separate the receptor-bound from unbound radioligand (e.g., using hydroxylapatite or filter paper).

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.

-

Cell-Based Androgen Receptor Reporter Assay

-

Rationale: This functional assay determines whether the binding of 11α-Hydroxy-estr-4-ene-3,17-dione or its metabolites to the androgen receptor leads to the transcriptional activation of androgen-responsive genes.

-

Protocol:

-

Use a cell line (e.g., HEK293, PC-3) stably or transiently transfected with an androgen receptor expression vector and a reporter vector containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase or green fluorescent protein).

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with increasing concentrations of 11α-Hydroxy-estr-4-ene-3,17-dione or a positive control (e.g., DHT).

-

Incubate for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

Determine the EC₅₀ value, the concentration of the compound that elicits a half-maximal response.

-

LC-MS/MS for Steroid Profiling

-

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids and their metabolites in complex biological matrices.[11]

-

General Procedure:

-

Sample Preparation: Extract steroids from the biological matrix (e.g., plasma, cell culture supernatant, microsomal incubation) using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.[11]

-

Chromatographic Separation: Separate the steroids using a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water and methanol/acetonitrile with a modifier like formic acid or ammonium formate).

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each analyte, specific precursor-to-product ion transitions are monitored for highly selective and sensitive detection.

-

Quantification: Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in extraction recovery and instrument response.

-

Concluding Remarks and Future Directions

11α-Hydroxy-estr-4-ene-3,17-dione represents a fascinating and potentially significant intermediate in the complex web of androgen metabolism. While its direct androgenic activity is likely minimal, its role as a prohormone that can be converted to more potent androgens in peripheral tissues warrants further investigation. This is particularly relevant in the context of androgen-sensitive pathologies where local androgen concentrations play a critical role.

Future research should focus on:

-

Quantitative Androgen Receptor Binding: Definitive determination of the binding affinity of 11α-Hydroxy-estr-4-ene-3,17-dione for the androgen receptor is crucial to confirm its low direct androgenicity.

-

Metabolic Profiling in Target Tissues: Elucidating the complete metabolic profile of 11α-Hydroxy-estr-4-ene-3,17-dione in various androgen-sensitive tissues (e.g., prostate, skin, muscle) will provide a clearer picture of its physiological and pathophysiological roles.

-

Enzyme Kinetics: Detailed kinetic studies of the interaction of 11α-Hydroxy-estr-4-ene-3,17-dione with key metabolic enzymes (5α-reductase, 17β-HSDs) will enable a more precise prediction of its metabolic fate.

By employing the rigorous methodologies outlined in this guide, the scientific community can continue to unravel the complexities of androgen metabolism and the nuanced role of steroids such as 11α-Hydroxy-estr-4-ene-3,17-dione.

References

- Donova MV, et al. Obtaining of 11α-Hydroxyandrost-4-ene-3,17-dione from Natural Sterols. Methods Mol Biol. 2018;1731:217-230.

- Storbeck KH, et al. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function. Molecules. 2013;18(11):13228-13242.

- Donova M, Egorova O. Obtaining of 11α-Hydroxyandrost-4-ene-3,17-dione from Natural Sterols. Methods in Molecular Biology. 2018.

- Storbeck K-H, Swart AC. (PDF) 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function.

- Donova M. (PDF) Obtaining of 11α-Hydroxyandrost-4-ene-3,17-dione from Natural Sterols.

- National Toxicology Program. Protocol for Androgen Receptor Competitive Binding Assay.

- Mogg S, et al. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone. J Steroid Biochem Mol Biol. 2016;164:126-134.

- Parr MK, et al. Metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone: Mass spectrometric identification of urinary metabolites. J Steroid Biochem Mol Biol. 2011;127(3-5):383-393.

- Escher G, et al. The role of 11beta-hydroxysteroid dehydrogenase in steroid hormone specificity. J Steroid Biochem Mol Biol. 1995;55(5-6):523-529.

- Bush IE, Mahesh VB. Metabolism of 11-oxygenated steroids. Metabolism in vitro by preparations of liver. Biochem J. 1964;93(1):236-255.

- Pretorius E, et al. 11β-Hydroxyandrostenedione, the product of androstenedione metabolism in the adrenal, is metabolized in LNCaP cells by 5α-reductase yielding 11β-hydroxy-5α-androstanedione. J Steroid Biochem Mol Biol. 2013;138:150-159.

- Li Y, et al. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules. 2024;29(3):553.

- Thermo Fisher Scientific. Fast and Reliable Method for the Analysis of Testosterone, Androstenedione, and 17-hydroxy Progesterone from Human Plasma. Thermo Fisher Scientific.

- de Gooyer ME, et al. Photoaffinity labelling of androgen receptors with 17 beta-hydroxy-17 alpha-[3H]methyl-4,9,11-estratrien-3-one. J Steroid Biochem. 1985;23(4):429-433.

- Alber P, et al. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors. Curr Med Chem. 2008;15(7):619-637.

- Liu W, et al. Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. Molecules. 2023;28(23):7782.

- Tomlinson JW, Stewart PM. Cortisol metabolism and the role of 11??-hydroxysteroid dehydrogenase. Best Pract Res Clin Endocrinol Metab. 2001;15(1):61-78.

- Sun L, et al. An in vitro microdialysis methodology to study 11beta-hydroxysteroid dehydrogenase type 1 enzyme activity in liver microsomes. Anal Biochem. 2007;370(1):26-37.

- Jan A, et al. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone. Methods Mol Biol. 2016;1378:19-27.

- Waters Corporation. A Rapid and Analytically Sensitive LC-MS Method for the Simultaneous Analysis of a Panel of Steroid Hormones for Clinical Research.

- Storbeck KH, et al. 11β-hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function. Molecules. 2013;18(11):13228-13242.

- ResearchGate. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors.

- Tomlinson JW, Stewart PM. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase. Best Practice & Research Clinical Endocrinology & Metabolism. 2001;15(1):61-78.

- Al-Asmari A, et al. Simultaneous determination of four endogenous steroids in bio matrices by LC-MS/MS. Saudi Pharmaceutical Journal. 2020;28(11):1448-1454.

- Wikipedia. 11β-Hydroxyandrostenedione. Wikipedia.

- Motta M, et al. Effect of 1,4,6-androstatriene-3,17-dione (ATD), 4-hydroxy-4-androstene-3,17-dione (4-OH-A) and 4-acetoxy-4-androstene-3,17-dione (4-Ac-A) on the 5 alpha-reduction of androgens in the rat prostate. J Steroid Biochem. 1984;21(5):593-597.

- ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes.

- Legler J, et al. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Toxicol Sci. 2011;120(1):62-73.

- Pérez-Pérez M, et al. Relative binding affinity of novel steroids to androgen receptors in hamster prostate. J Steroid Biochem Mol Biol. 2005;96(2):141-147.

- Chapman K, et al. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family. J Endocrinol. 2013;218(1):T1-T14.

- Olsen CM, Meeks RG. Effects of 17 beta-hydroxy-17 alpha-methyl-estra-4,9,11-triene-3-one (R 1881)

- ResearchGate. Total synthesis of 14β-hydroxy-4,9(11)- androstadiene-3,17-dione.

- Hanson RN.

- Waxman DJ, et al. Human liver microsomal steroid metabolism: identification of the major microsomal steroid hormone 6 beta-hydroxylase cytochrome P-450 enzyme. Arch Biochem Biophys. 1988;263(2):424-436.

- JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. 2015.

-

PubChem. (+)-Estr-4-ene-3,17-dione. [Link]

Sources

- 1. CAS 564-33-0: 11-alpha-hydroxyandrost-4-ene-3,17-dione [cymitquimica.com]

- 2. Obtaining of 11α-Hydroxyandrost-4-ene-3,17-dione from Natural Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Metabolism of 11-oxygenated steroids. Metabolism in vitro by preparations of liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An in vitro microdialysis methodology to study 11beta-hydroxysteroid dehydrogenase type 1 enzyme activity in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 11a-Hydroxy-estr-4-ene-3,17-dione from sterols

Application Note: Chemo-Enzymatic Synthesis of 11 -Hydroxy-estr-4-ene-3,17-dione from Phytosterols[1]

Strategic Overview

The Target & Significance

11

The Challenge: Why Biocatalysis?

Chemical introduction of an oxygen function at the non-activated C11 position of the steroid skeleton is notoriously difficult, requiring multi-step protection-deprotection sequences with low yields. Biocatalysis is the industry standard for this transformation. Fungal hydroxylases (specifically cytochrome P450 monooxygenases) can introduce the hydroxyl group at C11 with >98% regioselectivity and stereospecificity.

The Route: From Phytosterols to Target

This application note details a hybrid chemo-enzymatic workflow :

-

Upstream (Microbial): Degradation of Phytosterols (Sitosterol/Campesterol) to 4-Androstenedione (4-AD).[3]

-

Midstream (Chemical): Conversion of 4-AD to Estr-4-ene-3,17-dione (Norandrostenedione).

-

Downstream (Microbial - Core Protocol): 11

-Hydroxylation of Estr-4-ene-3,17-dione using Rhizopus nigricans.

Process Logic & Pathway Visualization

The following diagram illustrates the integrated workflow, highlighting the transition from plant-based sterols to the final 19-nor functionalized target.

Figure 1: Chemo-enzymatic cascade for the synthesis of 11

Upstream & Midstream Preparation (Summary)

Note: While the core protocol focuses on the final hydroxylation, the quality of the starting material is paramount.

Step 1: Phytosterols 4-Androstenedione (4-AD)[3]

-

Organism: Mycobacterium neoaurum (e.g., strain NRRL B-3805).[1][2]

-

Mechanism: Selective cleavage of the C17 aliphatic side chain while preserving the steroid nucleus.

-

Critical Control: Use of phytosterol emulsions (Tween 80/Silicon oil) to overcome water insolubility.

Step 2: 4-AD Estr-4-ene-3,17-dione

-

Method: Chemical demethylation.

-

Workflow:

-

Aromatization: 4-AD is converted to Estrone via pyrolysis or catalytic aromatization.

-

Birch Reduction: Estrone is reduced (Li/NH

) to the enol ether, then hydrolyzed to Estr-4-ene-3,17-dione .

-

-

Purity Requirement: The substrate for the next step must be >98% pure by HPLC to prevent side-reaction inhibition.

Core Protocol: Microbial 11 -Hydroxylation[1][2]

This protocol utilizes Rhizopus nigricans (ATCC 6227b) to introduce the hydroxyl group. This strain is preferred over Aspergillus for 19-nor steroids due to lower rates of 6

Materials & Reagents

| Component | Specification | Purpose |